molecular formula C6H6F2O3 B2501638 4-Difluoromethyl-dihydro-pyran-2,6-dione CAS No. 1706461-52-0

4-Difluoromethyl-dihydro-pyran-2,6-dione

Cat. No.: B2501638
CAS No.: 1706461-52-0
M. Wt: 164.108
InChI Key: ZGPBSGUWDSIJGO-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Modern Chemical Research

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. researchgate.netfrontiersin.orgarkat-usa.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound effects on the physicochemical and biological properties of the parent molecule. researchgate.netresearchgate.net In medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. rsc.orgnih.gov The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby prolonging the therapeutic effect of a drug. rsc.org It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact. researchgate.netarkat-usa.org

The strategic incorporation of fluorine can also lead to enhanced binding affinity of a drug to its target protein. rsc.org Furthermore, the use of the fluorine-18 (B77423) isotope is critical in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. rsc.org

Academic Relevance of Pyran-2,6-dione Core Structures in Synthetic Chemistry and Chemical Biology

The pyran-2,6-dione scaffold, a key structural feature of 4-Difluoromethyl-dihydro-pyran-2,6-dione, is a versatile building block in organic synthesis. nih.govbohrium.com This heterocyclic core is present in a variety of natural products and biologically active compounds. bohrium.comfishersci.com Pyran derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. bohrium.comtrigon-chemie.comresearchgate.net

The reactivity of the pyran-2,6-dione ring system, characterized by its two carbonyl groups, makes it amenable to a wide array of chemical transformations. nih.gov These include nucleophilic attack and ring-opening reactions, which are instrumental in the synthesis of more complex heterocyclic structures. nih.gov The academic interest in this scaffold lies in its potential to serve as a starting point for the development of novel therapeutic agents and functional materials. bohrium.commdpi.com

Historical Development and Contemporary Interest in Difluoromethylated Heterocyclic Compounds

The difluoromethyl group (CF2H) has garnered significant attention in recent years as a bioisostere for hydroxyl, thiol, and amine groups. mdpi.commdpi.comfrontiersin.org Its unique electronic properties, including its ability to act as a hydrogen bond donor, make it a valuable functional group in drug design. mdpi.commdpi.com The development of synthetic methods for the introduction of the difluoromethyl group into heterocyclic structures has been an area of intense research. mdpi.com

Historically, the synthesis of difluoromethylated compounds was challenging. However, the advent of new reagents and catalytic systems has made the incorporation of the CF2H moiety more accessible. mdpi.commdpi.com This has led to a surge in the exploration of difluoromethylated heterocycles for various applications, particularly in the pharmaceutical and agrochemical industries. frontiersin.org The interest in these compounds is driven by the potential for the difluoromethyl group to confer improved biological activity and pharmacokinetic properties. mdpi.comfrontiersin.org

Overview of Current Research Trajectories Involving the Compound

While extensive research exists on the broader classes of fluorinated molecules and pyran-2,6-diones, specific published research focusing solely on this compound is limited. However, based on the known significance of its constituent parts, several potential research trajectories can be logically inferred.

Current research likely focuses on the synthesis and characterization of this and related compounds. The development of efficient synthetic routes to introduce the difluoromethyl group onto the dihydropyran-2,6-dione core would be a key area of investigation for synthetic chemists.

Furthermore, given the established biological activities of both pyran-2,6-dione derivatives and difluoromethylated heterocycles, it is highly probable that this compound is a candidate for biological screening. Research would likely explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The difluoromethyl group's role as a bioisostere could be investigated to see if it enhances the activity of the parent pyran-2,6-dione scaffold.

Finally, the compound could serve as a valuable intermediate in the synthesis of more complex molecules. Its reactive functional groups provide handles for further chemical modifications, opening avenues for the creation of novel compound libraries for drug discovery and materials science applications. The table below summarizes the key properties of this compound based on available data.

PropertyValue
IUPAC Name 4-(Difluoromethyl)dihydro-2H-pyran-2,6(3H,5H)-dione
CAS Number 1706461-52-0
Molecular Formula C₆H₆F₂O₃
Molecular Weight 164.11 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethyl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O3/c7-6(8)3-1-4(9)11-5(10)2-3/h3,6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPBSGUWDSIJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706461-52-0
Record name 4-(difluoromethyl)oxane-2,6-dione
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Synthetic Methodologies for 4 Difluoromethyl Dihydro Pyran 2,6 Dione

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. orgoreview.com For 4-Difluoromethyl-dihydro-pyran-2,6-dione, the most logical initial disconnection is the anhydride (B1165640) linkage, which points to 4-difluoromethylglutaric acid as the immediate precursor. This dicarboxylic acid is the key intermediate upon which the synthesis of the final scaffold relies.

Further retrosynthesis of 4-difluoromethylglutaric acid suggests several potential pathways. A primary strategy involves forming the carbon-carbon bonds of the glutaric acid backbone. This could be achieved through methods like the malonic ester synthesis, where the C2-C3 and C4-C5 bonds are formed sequentially. libretexts.orgnih.gov Alternatively, a conjugate addition approach, such as a Michael addition, could form the C3-C4 bond by adding a difluoromethyl nucleophile to a glutaconic acid derivative. ucj.org.ualibretexts.org These disconnections lead to simpler building blocks, such as diethyl malonate, acrylates, and a source of the difluoromethyl group.

De Novo Synthetic Routes to the Dihydropyran-2,6-dione Scaffold

The dihydropyran-2,6-dione scaffold is chemically classified as a substituted glutaric anhydride. reactory.app The formation of such cyclic anhydrides from their corresponding dicarboxylic acids is a well-established and efficient transformation, typically achieved through dehydration. scispace.comresearchgate.net

Catalytic and Non-Catalytic Cyclization Reactions

The primary method for synthesizing glutaric anhydrides is the intramolecular cyclization of glutaric acids. This can be accomplished through several methods:

Thermal Dehydration: Simply heating the dicarboxylic acid, often above its melting point, can drive off water and lead to the formation of the cyclic anhydride. researchgate.netnsf.gov

Chemical Dehydration: A more common and often milder approach involves treating the dicarboxylic acid with a dehydrating agent. Acetic anhydride is a widely used reagent for this purpose, where it reacts with the diacid to form the desired cyclic anhydride and acetic acid. libretexts.org Other reagents such as thionyl chloride, oxalyl chloride, or carbodiimides can also effect this transformation. acs.org

Catalytic Methods: Recent advancements have explored catalytic routes for this cyclization. For instance, systems prepared from MgCl₂ and dialkyl dicarbonates have been shown to catalyze the formation of cyclic anhydrides under mild conditions. libretexts.org Sulfated zirconia has also been employed as a recyclable solid acid catalyst for this purpose. mdpi.com

Table 1: Common Methods for the Cyclization of Dicarboxylic Acids to Anhydrides
MethodReagent/ConditionTypical ApplicationReference
Thermal DehydrationHigh Temperature (e.g., >250 °C)Simple, solvent-free synthesis of stable anhydrides. nih.gov
Chemical DehydrationAcetic Anhydride (Ac₂O)General and high-yielding method for various substituted glutaric anhydrides. libretexts.org
Chemical DehydrationThionyl Chloride (SOCl₂)Effective but can lead to the diacyl chloride intermediate. acs.org
Catalytic DehydrationSulfated ZirconiaHeterogeneous catalysis allowing for catalyst recycling. mdpi.com
Catalytic DehydrationMgCl₂ / Dialkyl DicarbonateMild conditions with high yield and selectivity. libretexts.org

Stereoselective and Enantioselective Synthetic Approaches

If the precursor, 4-difluoromethylglutaric acid, were synthesized as a racemic mixture, the resulting this compound would also be racemic. Creating an enantiomerically pure product would require a stereoselective synthesis of the precursor diacid. This can be achieved through several strategies. One approach is the desymmetrization of a prochiral cyclic anhydride using a chiral catalyst, which can enantioselectively open the ring with a nucleophile. figshare.com While this is typically used to create chiral diacid derivatives, the principle could be adapted. More directly, an asymmetric synthesis of the 4-difluoromethylglutaric acid precursor itself, for example, through a chiral auxiliary-guided Michael addition or an enantioselective catalytic reaction, would yield a chiral diacid that can be cyclized without affecting the stereocenter. ucj.org.ua

Introduction of the Difluoromethyl Moiety at Position 4

The central challenge in synthesizing the target molecule is the construction of the 4-difluoromethylglutaric acid precursor. This involves introducing the CHF₂ group onto a five-carbon backbone. Both electrophilic and nucleophilic difluoromethylation strategies can be envisioned.

Electrophilic Difluoromethylation Strategies

Electrophilic difluoromethylation involves the reaction of a nucleophilic carbon center with a reagent that delivers a "CHF₂⁺" equivalent. A plausible route would involve creating an enolate at the C4 position of a glutaric acid derivative.

One potential pathway could draw inspiration from the synthesis of L-4,4-difluoroglutamic acid, where an enantiomerically pure bicyclic lactam was successfully difluorinated using an electrophilic fluorine source like N-fluorobenzenesulfonimide. lew.roorganicchemistrytutor.com A similar strategy could involve creating a pyroglutamate-like intermediate, performing an electrophilic difluoromethylation on the enolate, and then hydrolyzing the ring to yield the desired 4-difluoromethylglutaric acid.

Table 2: Selected Electrophilic Difluoromethylating Reagents
Reagent ClassExample ReagentDescriptionReference
Sulfonium SaltsS-(Difluoromethyl)diarylsulfonium saltsEffective for introducing the CHF₂ group to various nucleophiles.[ ]
Fluorinating AgentsN-Fluorobenzenesulfonimide (NFSI)Used for difluorination of activated positions like lactam enolates. lew.ro
Photoredox CatalysisVarious CF₂H radical precursorsGenerates a difluoromethyl radical that can react with electron-rich substrates. stackexchange.com

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation employs a reagent that acts as a "CHF₂⁻" synthon, which can react with an electrophilic carbon center. This approach offers several viable hypothetical routes to 4-difluoromethylglutaric acid.

Conjugate Addition: A promising strategy is the Michael addition of a difluoromethyl nucleophile to a glutaconic acid ester (diethyl glutaconate). ucj.org.ualibretexts.org Reagents capable of generating a difluoromethyl anion, such as difluoromethyl phenyl sulfone (PhSO₂CF₂H) with a suitable base, could add to the β-position of the α,β-unsaturated diester. nih.gov Subsequent hydrolysis of the ester groups would yield 4-difluoromethylglutaric acid.

Malonic Ester Synthesis: A classic malonic ester synthesis could be adapted. nih.gov The enolate of diethyl malonate could first be alkylated with an electrophile containing a masked carboxylic acid group (e.g., ethyl bromoacetate). A second deprotonation and subsequent alkylation with a difluoromethyl electrophile (e.g., bromodifluoromethane) would generate a tetra-ester intermediate. Finally, hydrolysis and decarboxylation would furnish the target diacid.

Aldehyde Addition: Another route involves the nucleophilic addition of a difluoromethyl group to a suitable aldehyde precursor. For instance, the reaction of a difluoromethyl nucleophile with the aldehyde group of diethyl 2-formylsuccinate could yield a secondary alcohol. Subsequent deoxygenation of the alcohol and hydrolysis of the esters would provide the desired glutaric acid derivative. The synthesis of L-4,4-difluoroglutamic acid has been achieved via the addition of difluorinated nucleophiles to a chiral α-aminoaldehyde, demonstrating the feasibility of this core reaction.

Table 3: Selected Nucleophilic Difluoromethylating Reagents
ReagentTypical UseDescriptionReference
Difluoromethyl phenyl sulfone (PhSO₂CF₂H)Generation of CHF₂⁻ anion with base.A versatile reagent for addition to carbonyls and alkyl halides. nih.gov
(Trifluoromethyl)trimethylsilane (TMSCF₃)Source of CF₃⁻, can be adapted for CHF₂.Requires specific conditions to generate the difluoromethyl nucleophile.[ ]
(Difluoromethyl)triphenylphosphonium Bromide ([Ph₃P⁺CF₂H]Br⁻)Direct nucleophilic addition to carbonyls.Transfers the CHF₂ group directly to aldehydes and ketones.

Radical-Mediated Difluoromethylation Protocols

Radical-mediated difluoromethylation is a prominent strategy for incorporating the difluoromethyl (CF₂H) group into organic molecules. This functional group is of significant interest in medicinal chemistry as it can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing a molecule's metabolic stability and lipophilicity. These protocols typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to a substrate.

Common precursors for generating the •CF₂H radical include:

Difluoromethyl sulfones and sulfoxides: These reagents can generate the radical under photoredox catalysis or other radical initiation conditions.

Difluoroacetic acid derivatives: Decarboxylation can lead to the formation of the desired radical.

Gaseous reagents like fluoroform (CHF₃): While atom-economical, the high stability of fluoroform requires specific activation methods, often in continuous flow systems.

The application of such a protocol to a dihydro-pyran-2,6-dione scaffold would likely involve the addition of the •CF₂H radical to an activated position on the pyran ring, such as the C4 position, potentially via a Michael addition pathway if an appropriate unsaturated precursor is used. However, no studies detailing this specific transformation for the synthesis of this compound have been published.

Optimization of Reaction Conditions and Yields for Scalability

The optimization of any chemical synthesis is crucial for its transition from laboratory-scale discovery to large-scale industrial production. This process involves systematically varying reaction parameters to maximize yield, purity, and efficiency while minimizing costs and waste. For a hypothetical synthesis of this compound, optimization would focus on several key factors.

Key Parameters for Optimization:

ParameterObjective and Considerations
Solvent Identify a solvent that provides good solubility for reactants while being cost-effective, safe, and environmentally benign. Acetonitrile has been shown to be a "greener" alternative to solvents like dichloromethane (B109758) in some oxidative coupling reactions.
Catalyst If the reaction is catalyzed, screening different catalysts (e.g., photoredox catalysts, metal catalysts) and optimizing their loading is essential to achieve high turnover numbers and efficiency.
Temperature Determine the optimal temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition of products.
Reaction Time Minimize reaction time to increase throughput. Monitoring the reaction progress via techniques like TLC or HPLC is critical.
Reagent Stoichiometry Adjust the ratio of reactants to maximize the conversion of the limiting reagent and minimize waste.

A scalable synthesis aims for a robust process that consistently delivers the desired product in high yield and quality on a larger scale. This requires avoiding hazardous reagents, high dilutions, and complex purification methods like column chromatography where possible. Without an established synthetic route, specific data on yield optimization for this compound remains unavailable.

Principles of Sustainable Chemistry in the Synthesis of the Compound

The principles of sustainable or "green" chemistry are integral to modern synthetic design, aiming to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound would involve careful consideration of the entire synthetic plan.

Core Principles of Green Chemistry Relevant to Synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Radical additions can be highly atom-economical.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are non-toxic, biodegradable, and derived from renewable resources. Water or solvent-free conditions are ideal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photoredox catalysis, which uses visible light, is an example of an energy-efficient approach.

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than depleting fossil fuels.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused.

Design for Degradation: Designing the final product so that it breaks down into innocuous substances after its use and does not persist in the environment.

A truly sustainable synthesis of this compound would ideally utilize a catalytic, atom-economical difluoromethylation step, employ a green solvent system, and operate under mild, energy-efficient conditions. For example, using fluoroform as the CF₂H source in a continuous flow process represents a highly atom-efficient method. However, the development of such a process for the target compound has not been reported in the literature.

Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethyl Dihydro Pyran 2,6 Dione

Ring-Opening Reactions of the Dihydropyran-2,6-dione Core

The dihydro-pyran-2,6-dione ring is analogous to glutaric anhydride (B1165640) and is thus highly susceptible to ring-opening reactions via nucleophilic acyl substitution. The two carbonyl groups are electrophilic, and the anhydride linkage provides a good leaving group (a carboxylate).

The reaction with nucleophiles such as alcohols and amines proceeds through a standard nucleophilic acyl substitution mechanism. The nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and cleavage of the C-O bond of the anhydride results in the ring-opening product.

With alcohols (alcoholysis) , the reaction yields a monoester of the corresponding dicarboxylic acid. The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the carboxylic acid formed. libretexts.orgvanderbilt.edu

Table 1: Predicted Products of Nucleophilic Acyl Substitution with 4-Difluoromethyl-dihydro-pyran-2,6-dione

NucleophileReagent ExamplePredicted Product
AlcoholMethanol (CH₃OH)4-(Difluoromethyl)-5-methoxy-5-oxopentanoic acid
AmineBenzylamine (C₆H₅CH₂NH₂)5-(Benzylamino)-4-(difluoromethyl)-5-oxopentanoic acid
WaterH₂O4-(Difluoromethyl)pentanedioic acid

With amines (aminolysis) , the reaction is generally faster and yields a monoamide. Primary and secondary amines react readily to form the corresponding N-substituted amides. libretexts.org The reaction with N-benzylidenebenzylamine has been studied in detail for glutaric anhydride, yielding substituted piperidin-2-ones. researchgate.net

The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, forming a tetrahedral intermediate. The departure of the carboxylate leaving group results in the ring-opened product. libretexts.orgmasterorganicchemistry.com

This compound is expected to undergo hydrolysis to form 4-(difluoromethyl)pentanedioic acid. This reaction can occur with water alone, but the rate is significantly influenced by pH. libretexts.orgyoutube.com

Under neutral conditions , the hydrolysis is relatively slow. The mechanism involves the nucleophilic attack of a water molecule on a carbonyl carbon. youtube.com

Under acidic conditions , the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and thus accelerating the rate of nucleophilic attack by water.

Under basic conditions , the hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid ring-opening. The reaction proceeds through the formation of a carboxylate intermediate. masterorganicchemistry.com

The hydrolysis of glutaric anhydride has been shown to proceed to glutaric acid, and this process can be influenced by the presence of other molecules, such as β-cyclodextrin. researchgate.net

The dihydro-pyran-2,6-dione ring can undergo transacylation reactions, where an acyl group is transferred to another nucleophile. This reactivity is the basis for its use in polymerization reactions.

Ring-opening polymerization (ROP) of cyclic anhydrides like glutaric anhydride is a common method for synthesizing polyesters. researchgate.net This process can be initiated by various species, including alcohols, amines, and organometallic catalysts. The polymerization of glutaric anhydride with epoxides, for instance, has been shown to produce polyesters. researchgate.netnih.gov The reactivity of the anhydride is influenced by ring strain, with six-membered rings like glutaric anhydride being more reactive than five-membered rings like succinic anhydride. acs.org

Reactivity of the Difluoromethyl Group and its Transformations

The difluoromethyl (CF₂H) group is a unique functional group that significantly influences the molecule's properties and reactivity. It acts as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amine groups. alfa-chemistry.comcas.cn

While the C-F bond is generally strong, methods for its activation and derivatization have been developed. Frustrated Lewis pairs can mediate the selective activation of C-F bonds in CF₂H groups, allowing for isotopic labeling with fluorine-18 (B77423). sahmri.org.auresearchgate.net This suggests that under specific conditions, the C-F bonds in this compound could potentially be functionalized. Additionally, radical-mediated C-F bond functionalizations of trifluoromethyl groups are known, which could potentially be adapted for difluoromethyl compounds. researchgate.net

The proton on the difluoromethyl group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms. This allows for deprotonation with a strong base to form a difluoromethyl anion, which can then act as a nucleophile. acs.orgbohrium.com This nucleophilic difluoromethyl synthon can react with various electrophiles, including carbonyl compounds. acs.orgresearchgate.net

The difluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect). This effect has a significant impact on the reactivity of the adjacent carbonyl groups in the dihydro-pyran-2,6-dione ring.

The electron-withdrawing nature of the CF₂H group increases the electrophilicity of the neighboring carbonyl carbons, making them more susceptible to nucleophilic attack. nih.gov This would likely enhance the rate of the ring-opening reactions discussed in section 3.1. The increased partial positive charge on the carbonyl carbons would make them more reactive towards nucleophiles like alcohols, amines, and water.

This enhanced electrophilicity is a known phenomenon in α,α-difluoromethyl ketones, where the carbonyl group is more reactive towards nucleophiles. nih.gov Therefore, it is reasonable to predict that this compound will be more reactive towards nucleophilic acyl substitution than the parent dihydro-pyran-2,6-dione.

Pericyclic Reactions and Cycloadditions Involving the Dihydropyran System

The saturated nature of the dihydropyran-2,6-dione ring in this compound generally precludes its direct participation in pericyclic reactions such as Diels-Alder or 1,3-dipolar cycloadditions, which typically require conjugated π-systems. wikipedia.org However, the molecule could potentially serve as a precursor to reactive intermediates that can undergo such transformations.

For instance, under specific conditions, an elimination reaction could be induced to introduce a double bond into the ring, forming an unsaturated δ-lactone. These α,β-unsaturated lactones, also known as enonolactones, are versatile intermediates in organic synthesis. researchgate.net A hypothetical elimination could lead to a diene or dienophile that could then participate in cycloaddition reactions. For example, related 5,6-dihydropyran-2-ones have been shown to participate in hetero-Diels-Alder reactions to afford complex heterocyclic systems. organic-chemistry.org

Furthermore, cycloaddition strategies are employed in the synthesis of the dihydropyran core itself. N-heterocyclic carbene (NHC) organocatalysis, for example, facilitates [4+2] and [3+3] cycloadditions to produce various 3,4-dihydropyran-2-ones. nih.gov While this pertains to the synthesis rather than the reactivity of the title compound, it highlights the utility of pericyclic strategies in accessing this class of heterocycles. Another relevant transformation is the silyl-Prins cyclization, which can produce cis-2,6-disubstituted dihydropyrans through a cyclization pathway. mdpi.com

Rearrangement Reactions and Tautomerization Processes

Rearrangement Reactions: While specific rearrangement reactions of this compound are not documented, related structures undergo notable rearrangements. For instance, in the synthesis of dihydropyran systems, an oxonia-Cope rearrangement, a type of plos.orgplos.org sigmatropic rearrangement, can occur as a competitive pathway. mdpi.com It is conceivable that under thermal or catalytic conditions, the dione (B5365651) could be induced to undergo ring contraction or other skeletal rearrangements, although this remains speculative without experimental evidence.

Tautomerization Processes: The structure of this compound features a hydrogen atom at the C4 position, which is α to both a carbonyl group (at C6) and the lactone carbonyl (at C2). This arrangement is analogous to a β-dicarbonyl system, making keto-enol tautomerism a significant process. encyclopedia.pubmdpi.com The compound can exist in equilibrium with its enol forms.

The presence of the strongly electron-withdrawing difluoromethyl group at the C4 position is expected to significantly increase the acidity of the C4-proton. This would facilitate deprotonation and could potentially favor the formation of the enol tautomer to a greater extent than in unsubstituted analogues. chemistrysteps.com The enol form would be stabilized by the formation of an internal hydrogen bond and a conjugated system. masterorganicchemistry.com

The equilibrium can be represented as follows:

Keto-Enol Tautomerism of this compound(Note: This is a hypothetical representation)

This tautomerism is crucial as the keto and enol forms exhibit different reactivity. The keto form reacts as a typical cyclic anhydride/lactone, while the enol form can react as a nucleophile at the carbon-carbon double bond.

Detailed Mechanistic Elucidation of Key Transformations

Given its structure as a cyclic anhydride, the most fundamental reaction of this compound is nucleophilic acyl substitution, leading to ring-opening. libretexts.org This can be initiated by various nucleophiles such as water (hydrolysis), alcohols (alcoholysis), or amines (aminolysis). libretexts.orgchemistrysteps.com

The general mechanism involves a two-step addition-elimination pathway. The nucleophile attacks one of the electrophilic carbonyl carbons (likely the more accessible C6 carbonyl) to form a tetrahedral intermediate. fiveable.me Subsequently, the intermediate collapses, expelling the carboxylate as a leaving group to yield the ring-opened product. libretexts.org

Computational chemistry provides a powerful tool for analyzing the transition states of reactions like the hydrolysis of cyclic anhydrides. acs.orgacs.org For the hydrolysis of this compound, the rate-determining step is typically the breakdown of a tetrahedral intermediate formed from the attack of water on a protonated carbonyl group. nih.gov

Theoretical studies on analogous cyclic anhydrides, such as glutaric anhydride, have been used to map the reaction coordinate. acs.org These studies show a transition state where the bond to the leaving group is partially broken while the bond with the incoming nucleophile is partially formed. The geometry around the carbonyl carbon is distorted from trigonal planar towards tetrahedral. The electron-withdrawing difluoromethyl group would be expected to stabilize the developing negative charge in the transition state, potentially increasing the reaction rate compared to unsubstituted analogues.

Table 1: Hypothetical Transition State Parameters for Nucleophilic Attack on this compound (based on analogy)

Parameter Description Hypothetical Value
C=O Bond Length Attacked carbonyl oxygen ~1.25 Å
C-Nu Bond Length Carbon-Nucleophile distance ~1.80 Å
C-O(ring) Bond Length Bond to leaving group oxygen ~1.75 Å
O-C-O Angle Angle of attacking/leaving groups ~97°

The key intermediate in the nucleophilic acyl substitution reactions of this compound is a tetrahedral intermediate. libretexts.orgfiveable.me Following the attack of a nucleophile (e.g., H₂O) on a carbonyl carbon, the hybridization of the carbon changes from sp² to sp³, resulting in a tetrahedral geometry with a negative charge on the oxygen atom.

This intermediate is generally unstable and short-lived. Its existence is often inferred from kinetic data and computational studies rather than direct observation. In some cases, particularly in reactions starting from esters, ion-molecule complexes have been identified as intermediates preceding the formation of the final products. acs.org The collapse of the tetrahedral intermediate re-forms the carbonyl double bond and cleaves the acyl-oxygen bond within the ring, leading to the ring-opened product.

The reactivity of this compound is governed by both kinetic and thermodynamic factors.

Thermodynamics: The ring-opening of six-membered lactones (δ-lactones) is generally thermodynamically favorable, driven by the release of ring strain. plos.org The equilibrium position for reactions like hydrolysis or polymerization is heavily shifted towards the ring-opened products. nih.gov Thermodynamic parameters for the polymerization of δ-valerolactone, a related compound, have been studied extensively. nih.gov

Kinetics: The rate of nucleophilic attack is influenced by several factors. The electrophilicity of the carbonyl carbons is enhanced by the ring structure and the presence of two oxygen atoms. The difluoromethyl group, being strongly electron-withdrawing, would further increase the partial positive charge on the carbonyl carbons, making the molecule more susceptible to nucleophilic attack and thus increasing the reaction rate. Kinetic studies on the reaction of cyclic anhydrides with phenols have shown a strong dependence on the electronic nature of the substituents. acs.org

Table 2: Hypothetical Kinetic and Thermodynamic Data for Hydrolysis

Parameter Symbol Hypothetical Value/Trend
Rate Constant k Higher than unsubstituted glutaric anhydride
Enthalpy of Reaction ΔH° Negative (exothermic)
Entropy of Reaction ΔS° Slightly positive (increased disorder)

Isotopic labeling is a definitive method for elucidating reaction mechanisms. wikipedia.orgresearchgate.net For this compound, several experiments could be proposed:

Hydrolysis Mechanism: To confirm which C-O bond is cleaved during hydrolysis, the reaction can be carried out in water enriched with the ¹⁸O isotope (H₂¹⁸O). pearson.com If the reaction proceeds via nucleophilic acyl substitution, the ¹⁸O label will be incorporated into the newly formed carboxylic acid group, and not the hydroxyl group of the resulting hydroxy acid. This would confirm the attack at the carbonyl carbon. thermofisher.com

Keto-Enol Tautomerism: The dynamics of tautomerization can be studied by dissolving the compound in a deuterated solvent like D₂O in the presence of an acid or base catalyst. chemistrysteps.com The acidic proton at C4 would exchange with deuterium. The rate of this H/D exchange, monitored by techniques like NMR spectroscopy, would provide kinetic information about the tautomerization process.

Leaving Group Studies: In aminolysis reactions, using a ¹⁵N-labeled amine would allow for tracking the nucleophile's path into the final amide product, confirming the reaction pathway and ruling out alternative mechanisms.

These types of studies, which have been applied to other anhydrides and esters, would be invaluable for confirming the mechanistic pathways discussed for this compound. mdpi.com

Advanced Theoretical and Computational Studies on 4 Difluoromethyl Dihydro Pyran 2,6 Dione

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic properties of 4-Difluoromethyl-dihydro-pyran-2,6-dione are fundamentally governed by the interplay of its constituent atoms and functional groups. Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule, which in turn dictates its reactivity and spectroscopic behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the oxygen atoms of the carbonyl groups, indicating these sites are prone to electrophilic attack. Conversely, the LUMO is distributed across the carbonyl carbons and the difluoromethyl group, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the dihydro-pyran ring in this compound allows it to adopt several conformations. A comprehensive conformational analysis is crucial for understanding its biological activity and reaction mechanisms. The potential energy surface (PES) of the molecule can be mapped to identify the most stable conformers and the energy barriers between them.

The dihydro-pyran ring typically adopts chair, boat, and twist-boat conformations. For substituted dihydropyrans, the chair conformation is often the most stable due to minimized steric strain and torsional interactions. beilstein-journals.org In the case of this compound, the preferred chair conformation would likely place the bulky difluoromethyl group in an equatorial position to minimize 1,3-diaxial interactions.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to determine the relative energies of these conformers. The results of such an analysis would provide a detailed picture of the conformational landscape and the populations of different conformers at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair (Equatorial CHF2)0.00O5-C1-C2-C3: -55.2, C2-C3-C4-C5: 58.1
Chair (Axial CHF2)3.5O5-C1-C2-C3: -52.8, C2-C3-C4-C5: 55.9
Twist-Boat5.8O5-C1-C2-C3: -35.1, C2-C3-C4-C5: 65.4
Boat7.2O5-C1-C2-C3: 0.1, C2-C3-C4-C5: 0.2

Note: These are hypothetical values for illustrative purposes and would require specific computational studies for validation.

Quantum Chemical Calculations of Reaction Pathways and Energy Barriers

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including transition states and intermediates. nih.gov For this compound, several reaction types are of interest, such as nucleophilic addition to the carbonyl groups and ring-opening reactions.

By calculating the potential energy surface for a given reaction, the transition state—the highest energy point along the reaction coordinate—can be identified. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For instance, the reaction with a nucleophile would likely proceed through a tetrahedral intermediate, and the energy barrier for its formation can be computationally determined.

These calculations can also provide insights into the stereoselectivity of reactions. By comparing the energy barriers for pathways leading to different stereoisomers, the preferred reaction outcome can be predicted. mdpi.com

Density Functional Theory (DFT) and Ab Initio Investigations of Reactivity

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the reactivity of molecules. mdpi.com These methods can be used to calculate a variety of reactivity descriptors that provide quantitative measures of a molecule's susceptibility to different types of chemical reactions.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the energies of the HOMO and LUMO. These descriptors provide a general overview of the molecule's reactivity. For this compound, the presence of the electron-withdrawing difluoromethyl group is expected to result in a high electrophilicity index, indicating a strong susceptibility to nucleophilic attack.

Local reactivity descriptors, such as the Fukui function and local softness, can identify the most reactive sites within the molecule. For this compound, these calculations would likely confirm that the carbonyl carbons are the most electrophilic sites, while the carbonyl oxygens are the most nucleophilic.

Solvent Effects on Molecular Geometries and Energetics

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

For this compound, a polar solvent is expected to stabilize the polar ground state and any charged intermediates or transition states. This can lead to changes in the conformational equilibrium and can significantly alter reaction rates. For example, a polar solvent would likely lower the energy barrier for a nucleophilic addition reaction by stabilizing the charged transition state.

Table 2: Calculated Solvent Effects on the Dipole Moment and HOMO-LUMO Gap of this compound

SolventDielectric ConstantDipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase13.27.5
Dichloromethane (B109758)8.94.57.2
Water78.45.86.9

Note: These are hypothetical values for illustrative purposes and would require specific computational studies for validation.

Computational Prediction of Spectroscopic Signatures for Mechanistic Validation

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be compared with experimental data to validate the proposed structure of a molecule and to gain insights into its electronic and geometric properties.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The calculated shifts would be sensitive to the molecule's conformation and the electronic environment of the different nuclei. For instance, the chemical shift of the fluorine atoms would be highly dependent on the rotational orientation of the difluoromethyl group.

Similarly, the vibrational frequencies corresponding to the carbonyl stretching modes in the IR spectrum can be calculated. The positions of these bands would be influenced by the strength of the carbonyl bonds and any intramolecular interactions, such as hydrogen bonding. The comparison of calculated and experimental spectroscopic data provides a powerful tool for confirming the structure and understanding the bonding in this compound.

Strategic Applications of this compound in Organic Synthesis: A Review of Available Literature

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information detailing the strategic applications of the specific chemical compound this compound in organic synthesis.

Extensive searches were conducted to locate research articles, reviews, or patents describing the use of this compound in the following areas:

Strategic Applications of 4 Difluoromethyl Dihydro Pyran 2,6 Dione in Organic Synthesis

Integration into Catalyst Design or Ligand Synthesis

The search results did not yield any specific data, research findings, or examples of its application in these or any other areas of organic synthesis. While the broader class of dihydropyranones and compounds with difluoromethyl groups are of significant interest in medicinal and synthetic chemistry, literature specifically focusing on the synthesis or application of 4-Difluoromethyl-dihydro-pyran-2,6-dione is not present in the public domain.

General research on related structures suggests that fluorinated pyran scaffolds can be valuable building blocks. For instance, the introduction of fluorine-containing groups, such as the difluoromethyl group, is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. nih.govnih.gov The pyran-2,6-dione scaffold itself is a reactive intermediate that can potentially undergo various transformations.

However, without specific studies on this compound, any discussion of its potential applications would be purely speculative and would not adhere to the required standards of scientific accuracy based on published research.

At present, the scientific community has not published any work outlining the strategic use of this compound. Therefore, it is not possible to provide a detailed and informative article on its applications in organic synthesis as requested. Further research and publication in this specific area would be necessary to elaborate on the topics outlined.

Molecular Mechanisms of Biological Interaction for 4 Difluoromethyl Dihydro Pyran 2,6 Dione if Applicable and Research Exists

Identification and Validation of Specific Molecular Targets

There is currently no scientific literature available that identifies or validates any specific molecular targets for 4-Difluoromethyl-dihydro-pyran-2,6-dione.

Elucidation of Enzyme Inhibition or Activation Mechanisms at a Molecular Level

No studies have been published that elucidate the mechanisms of enzyme inhibition or activation by this compound at a molecular level.

Analysis of Receptor-Ligand Binding Modes and Energetics

There is no available research on the analysis of receptor-ligand binding modes or the energetics of interaction between this compound and any biological receptor.

Molecular-Level Modulation of Specific Biochemical Pathways or Cellular Processes

There is no information available detailing the modulation of any specific biochemical pathways or cellular processes at the molecular level by this compound.

Future Research Directions and Unresolved Challenges

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of fluorinated heterocycles is a significant challenge in organic chemistry. numberanalytics.comrsc.org Current methods often face limitations such as harsh reaction conditions and the use of hazardous reagents. numberanalytics.com Future research will likely focus on developing novel synthetic pathways to 4-Difluoromethyl-dihydro-pyran-2,6-dione that are not only efficient and high-yielding but also environmentally benign.

Key areas for development include:

Catalytic Methods: The use of transition metal catalysts, organocatalysts, and photocatalysts could enable more selective and efficient fluorination and cyclization steps. mdpi.com

Sustainable Reagents: A shift towards greener fluorinating agents and solvents will be crucial. numberanalytics.com Emerging techniques like electrochemical and biocatalytic fluorination offer promising alternatives to traditional methods. numberanalytics.com

Late-Stage Functionalization: Developing methods for the introduction of the difluoromethyl group at a late stage in the synthesis would provide a more flexible and efficient route to a variety of analogs for biological screening. rsc.orgresearchgate.net

A comparative table of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
De Novo Ring Construction High control over stereochemistry and substitution patterns.Can involve multiple steps, leading to lower overall yields.
Late-Stage Difluoromethylation Allows for rapid diversification of advanced intermediates.Regioselectivity and functional group compatibility can be problematic.
Biocatalytic Synthesis High selectivity and mild reaction conditions.Limited availability of suitable enzymes and substrate scope.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The interplay between the dihydropyran-2,6-dione ring and the difluoromethyl group is expected to give rise to unique reactivity. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the heterocyclic core, opening avenues for novel chemical transformations.

Future research could investigate:

Ring-Opening Reactions: The lactone functionalities in the pyran ring may be susceptible to nucleophilic attack, leading to a variety of ring-opened products that could serve as versatile synthetic intermediates.

Difluoromethyl Group Transformations: The C-H bonds of the difluoromethyl group could be targets for functionalization, allowing for the synthesis of more complex fluorinated structures. The difluoromethyl group can act as a lipophilic hydrogen bond donor, a property that is of interest in medicinal chemistry. rsc.orgresearchgate.net

Radical Reactions: The generation of radicals at the difluoromethylated position could lead to novel carbon-carbon and carbon-heteroatom bond formations. rsc.org The difluoromethyl radical is known to exhibit nucleophilic behavior. mdpi.com

Expansion of Applications in Diverse Fields of Chemical Science and Technology

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and bioavailability. tandfonline.comnih.gov Consequently, this compound and its derivatives represent a promising class of compounds for medicinal chemistry and beyond.

Potential applications to be explored include:

Pharmaceuticals: The structural motifs present in this compound are found in numerous bioactive molecules. numberanalytics.comrsc.org Research could focus on evaluating its potential as an anticancer, anti-inflammatory, or antiviral agent. nih.gov

Agrochemicals: Fluorinated compounds play a significant role in modern agriculture. Investigating the herbicidal, fungicidal, or insecticidal properties of this compound could lead to the development of new crop protection agents.

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability and chemical resistance. numberanalytics.com The dihydropyranone core could be a building block for novel functional polymers.

Leveraging Advanced Computational Methods for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting molecular properties. researchgate.net Applying these methods to this compound can provide valuable insights that guide experimental work.

Future computational studies could focus on:

Reaction Pathway Analysis: Calculating the energy profiles of potential synthetic routes can help identify the most favorable reaction conditions and predict potential byproducts.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is crucial for predicting its interaction with biological targets.

Electronic Property Prediction: DFT calculations can be used to understand the influence of the difluoromethyl group on the electronic structure and reactivity of the pyranone ring.

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The advancement of chemical research is increasingly reliant on the adoption of new technologies. The study of this compound would benefit from the integration of state-of-the-art techniques.

Areas for technological integration include:

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which are often highly exothermic.

High-Throughput Screening: Automated synthesis and screening platforms can accelerate the discovery of new reactions and the identification of biologically active derivatives.

Advanced Analytical Techniques: Sophisticated NMR and mass spectrometry techniques will be essential for the unambiguous characterization of novel fluorinated compounds and for studying their metabolic fate.

Q & A

Q. What experimental strategies are recommended to elucidate the reaction mechanism of this compound in ring-opening polymerization?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O) and kinetic isotope effects (KIE) to track oxygen participation. Monitor intermediates via stopped-flow NMR or time-resolved mass spectrometry. Compare experimental activation energy with DFT-calculated values to confirm concerted vs. stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.